Metabolic Stability of 4-Fluoro-α-methyltryptamine (4-F-AMT): In Vitro Assessment Guide
Metabolic Stability of 4-Fluoro-α-methyltryptamine (4-F-AMT): In Vitro Assessment Guide
This guide details the in vitro metabolic stability assessment of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine , chemically known as 4-Fluoro-α-methyltryptamine (4-F-AMT) .
Executive Summary & Structural Logic
1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine is a synthetic tryptamine derivative characterized by two critical structural modifications that drastically alter its metabolic fate compared to endogenous tryptamine:
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α-Methylation: The amine side chain possesses a methyl group at the alpha carbon (
). This steric bulk prevents the formation of the imine intermediate required for oxidative deamination by Monoamine Oxidase (MAO) . Consequently, this compound acts as an MAO inhibitor rather than a substrate. -
4-Fluorination: The fluorine atom at position 4 of the indole ring blocks metabolic hydroxylation at this site and electronically deactivates the ring, potentially reducing the rate of Cytochrome P450 (CYP) mediated oxidation at the typically labile 5, 6, or 7 positions.
Predicted Metabolic Profile: High metabolic stability with low intrinsic clearance (
Experimental Strategy
To rigorously define the metabolic stability of 4-F-AMT, a dual-assay approach is required:
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Assay A (Microsomal Stability): Uses Human Liver Microsomes (HLM) to assess Phase I oxidative metabolism (CYP450).
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Assay B (MAO Susceptibility): Uses recombinant MAO-A and MAO-B isoforms to confirm resistance to deamination.
Workflow Visualization
The following diagram outlines the high-throughput LC-MS/MS workflow for determining intrinsic clearance.
Caption: Standardized workflow for determining in vitro intrinsic clearance (
Detailed Experimental Protocols
Protocol A: Microsomal Stability (Phase I Oxidation)
This protocol measures the disappearance of the parent compound over time in the presence of NADPH-supplemented microsomes.
Reagents:
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Test Compound: 4-F-AMT (10 mM stock in DMSO).
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Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
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Cofactor: NADPH (regenerating system or 10 mM solution).[1]
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Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.
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Quench Solution: Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).
Step-by-Step Procedure:
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Preparation: Dilute 4-F-AMT stock to 2 µM in KPi buffer (2x working solution). Prepare HLM solution at 1.0 mg/mL in KPi buffer (2x working solution).
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Mixing: In a 96-well plate, combine 30 µL of 2x Compound and 30 µL of 2x HLM.
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Final Concentrations: 1 µM Compound, 0.5 mg/mL HLM, <0.1% DMSO.[2]
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Pre-incubation: Incubate the plate at 37°C for 10 minutes to equilibrate.
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Initiation: Add 60 µL of 2 mM NADPH (pre-warmed) to initiate the reaction.
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Control: For negative control wells, add buffer instead of NADPH to assess non-enzymatic degradation.
-
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Sampling: At designated time points (
min), remove 50 µL of the reaction mixture. -
Quenching: Immediately transfer the aliquot into a plate containing 150 µL of ice-cold Quench Solution.
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Processing: Centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet precipitated proteins.
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Analysis: Inject 5 µL of the supernatant into the LC-MS/MS.
Protocol B: MAO Stability (Deamination Resistance)
Since tryptamines are classical MAO substrates, verifying the protective effect of the α-methyl group is essential.
Reagents:
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Enzymes: Recombinant Human MAO-A and MAO-B (expressed in baculovirus/insect cells).
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Control Substrate: Kynuramine (fluorescent probe) or Serotonin.
Modifications to Protocol A:
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Replace HLM with recombinant MAO-A or MAO-B (typically 5–10 µg protein/mL).
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Critical: Do not add NADPH. MAO requires flavin adenine dinucleotide (FAD), which is covalently bound to the enzyme; exogenous cofactors are generally not needed for the short duration of this assay.
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Monitor for the formation of the corresponding aldehyde/ketone or simply parent depletion.
Data Analysis & Interpretation
Quantitative Metrics
Calculate the Intrinsic Clearance (
1. Determine Elimination Rate Constant (
2. Calculate Half-Life (
3. Calculate Intrinsic Clearance (
Interpretation Table
| Parameter | Value Range | Classification for 4-F-AMT |
| < 10 µL/min/mg | Low Clearance (Stable) . Likely outcome due to F-substitution and | |
| 10 - 45 µL/min/mg | Moderate Clearance . Suggests distal ring hydroxylation (C6/C7). | |
| MAO Stability | < 5% loss in 60 min | Resistant . Confirms |
Predicted Metabolic Pathway
The following diagram illustrates the structural rationale for the stability of 4-F-AMT compared to standard tryptamine.
Caption: Metabolic pathway prediction. Red dotted lines indicate pathways blocked by structural modifications.
References
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Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.
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Blough, B. E., et al. (2014). Abuse-related effects of dual dopamine/serotonin releasers with varying potency to release norepinephrine in male rats and rhesus monkeys.[3] Experimental and Clinical Psychopharmacology, 22(3), 274–284. (Discusses pharmacology of fluoro-tryptamine analogs).
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Wagmann, L., et al. (2019). In vitro metabolic fate of the synthetic cannabinoid receptor agonists... and the tryptamine derivative 5-fluoro-α-methyltryptamine. Drug Testing and Analysis. (Provides analogous metabolic data for 5-F-AMT).
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Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for ADME protocols).
